(R)-alpha-(2-furanylmethyl)-proline chemical structure and properties
(R)-alpha-(2-furanylmethyl)-proline chemical structure and properties
Structure, Synthesis, and Application in Peptidomimetic Drug Design
Executive Summary
(R)-alpha-(2-furanylmethyl)-proline (CAS: 959582-72-0 for Boc-derivative) is a non-proteinogenic, alpha,alpha-disubstituted amino acid. It represents a critical scaffold in modern medicinal chemistry, specifically in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors and as a conformational constraint in bioactive peptides. By replacing the alpha-hydrogen of proline with a bulky 2-furanylmethyl group, this molecule imposes severe steric restrictions on the pyrrolidine ring puckering and the peptide backbone dihedral angles (
Chemical Structure & Stereochemistry
Structural Identity
The molecule consists of a pyrrolidine ring where the alpha-carbon is a quaternary center substituted with a carboxylic acid, a secondary amine (part of the ring), and a 2-furanylmethyl side chain.
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IUPAC Name: (2R)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 195.22 g/mol
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Stereochemistry: The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
Priority 1: Nitrogen (Ring Amine)
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Priority 2: Carboxylate (-COOH)
-
Priority 3: 2-Furanylmethyl group (-CH
-C H O) [Oxygen in furan > Carbon in proline ring] -
Priority 4: Proline Ring C
(-CH -) -
Configuration: With the lowest priority group (Ring C
) pointing away, the sequence 1 2 3 is Clockwise (R) .
-
Visualization of Stereochemical Priorities
The following diagram illustrates the connectivity and priority assignment that dictates the (R)-configuration.
Caption: CIP priority assignment for (R)-alpha-(2-furanylmethyl)-proline. The furan side chain takes priority over the aliphatic ring segment.
Physicochemical Properties[1][2][3][4][5]
The alpha-substitution drastically alters the properties compared to native L-proline. The lipophilic furan ring reduces water solubility and increases membrane permeability, while the quaternary center prevents racemization under physiological conditions.
| Property | Value / Description | Causality / Implication |
| pKa (COOH) | ~1.8 (Predicted) | Inductive effect of the alpha-amine and furan oxygen lowers pKa compared to Proline (1.99). |
| pKa (NH) | ~9.5 - 10.0 (Predicted) | Steric bulk at alpha-carbon hinders solvation of the ammonium ion, slightly lowering basicity vs Proline (10.6). |
| LogP | ~1.2 - 1.5 | Addition of the furan ring adds lipophilicity (Proline LogP is -2.54), improving bioavailability. |
| Ring Puckering | C | The bulky alpha-substituent forces the ring into a specific pucker to minimize steric clash, often favoring the endo pucker in the cis-amide form. |
| Conformational Space | Restricted | The quaternary center locks the |
Synthetic Protocol: Seebach's Self-Regeneration of Stereocenters (SRS)
The most authoritative method for synthesizing alpha-alkylated prolines is the Seebach SRS method . This protocol uses a temporary chiral auxiliary (oxazolidinone) derived from proline itself to direct the stereochemistry of the incoming electrophile.
Objective: Synthesis of (R)-alpha-(2-furanylmethyl)-proline from L-Proline.
Reaction Scheme Logic
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Chiral Template Formation: L-Proline is condensed with pivaldehyde to form a bicyclic oxazolidinone. The bulky tert-butyl group directs the subsequent alkylation.[1]
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Enolization: Treatment with a strong base (LDA) generates a planar enolate.
-
Stereoselective Alkylation: The electrophile (2-furylmethyl bromide) attacks from the face opposite to the tert-butyl group (anti-addition).
-
Hydrolysis: Removal of the auxiliary yields the alpha-substituted amino acid.
Step-by-Step Protocol
Reagents:
-
Pivaldehyde
-
Lithium Diisopropylamide (LDA)
-
2-(Bromomethyl)furan
-
Solvents: Pentane, THF (anhydrous), DCM.
Procedure:
-
Preparation of (2R, 5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one:
-
Reflux L-Proline (1.0 eq) with pivaldehyde (1.5 eq) in pentane using a Dean-Stark trap to remove water.
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Mechanism:[4] Formation of the N,O-acetal (oxazolidinone). The thermodynamically stable cis-fused bicycle is formed, where the tert-butyl group adopts a position to minimize steric strain (directing group).
-
Yield: Typically >80%.[3]
-
-
Generation of the Enolate:
-
Dissolve the oxazolidinone in anhydrous THF at -78°C under Argon.
-
Add LDA (1.1 eq) dropwise. Stir for 30-60 minutes.
-
Critical Check: The solution must remain at -78°C to prevent decomposition of the enolate.
-
-
Alkylation:
-
Add 2-(Bromomethyl)furan (1.2 eq) slowly to the enolate solution.
-
Allow the mixture to warm slowly to -30°C over 4 hours, then to room temperature overnight.
-
Stereocontrol: The tert-butyl group shields the cis-face. The furan electrophile attacks from the trans-face (relative to the t-Bu group).
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Note: Since the starting material was L-Proline (S), and the alkylation occurs with retention of the overall skeleton configuration (but inversion of priority due to the new group), this step sets the quaternary center.
-
-
Hydrolysis (Auxiliary Removal):
-
Treat the alkylated intermediate with 6N HCl under reflux for 4-6 hours, or use milder conditions (e.g., silica gel in MeOH/H2O) if the furan ring is acid-sensitive.
-
Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH
OH. -
Result: (R)-alpha-(2-furanylmethyl)-proline.
-
Caption: Synthetic workflow via Seebach's Self-Regeneration of Stereocenters (SRS).
Applications in Drug Discovery
HCV Protease Inhibitors
The primary industrial application of (R)-alpha-(2-furanylmethyl)-proline is in the synthesis of HCV NS3/4A protease inhibitors .
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Mechanism: The NS3/4A protease has a shallow, solvent-exposed substrate binding groove. Inhibitors must span the S1-S4 pockets.
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Role of the Alpha-Substituent:
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P2 Scaffold: Proline analogs are typically used at the P2 position of the inhibitor.
-
Locking Conformation: The alpha-furanylmethyl group locks the peptide backbone into an extended conformation required to bind the S2 pocket.
-
Interaction: The furan ring can engage in
-stacking or hydrophobic interactions with residues (e.g., His-57 or Arg-155) within the protease active site, enhancing potency (lowering ).
-
Conformational Control in Peptidomimetics
In peptide design, this molecule acts as a beta-turn inducer .
-
The Thorpe-Ingold Effect: The gem-disubstitution at the alpha-carbon restricts the rotation of the
and angles. -
Stability: Peptides containing this residue are highly resistant to proteolytic cleavage by mammalian proteases, extending the half-life of peptide drugs.
References
-
Seebach, D., et al. (1996).[5] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
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Vartak, A. P., et al. (2005).[6][7] "Stereoselective synthesis of alpha,alpha'-biprolines." Organic Letters. Link
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LiverTox. (2012). "Protease Inhibitors (HCV)."[8] National Institute of Diabetes and Digestive and Kidney Diseases. Link
-
ChemSrc. (2025). "(R)-alpha-(2-furanylmethyl)-proline Data." ChemSrc Chemical Database. Link
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Sigma-Aldrich. (2025). "Proline Derivatives and Analogs in Peptide Synthesis." Merck KGaA. Link
Sources
- 1. Stereoselective Synthesis of α,α′-Biprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Inversion of optical configuration of alpha-methylfluorene-2-acetic acid (cicloprofen) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2017336440A1 - Therapeutic MOTS-c related peptides - Google Patents [patents.google.com]
- 6. Stereoselective synthesis of alpha,alpha'-biprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
